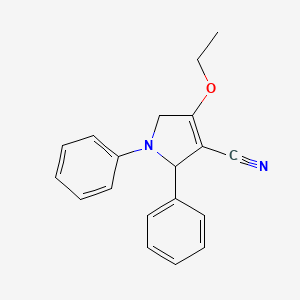
4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes an ethoxy group, two phenyl groups, and a carbonitrile group attached to a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-cyano-3,3-diphenylacrylate with an appropriate amine under acidic conditions. The reaction typically proceeds through a cyclization process, forming the dihydropyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl or ethoxy derivatives.
Scientific Research Applications
4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the ethoxy group, resulting in different chemical properties.
4-Methoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and applications.
Uniqueness
4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
CAS No. |
52608-47-6 |
|---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-ethoxy-1,2-diphenyl-2,5-dihydropyrrole-3-carbonitrile |
InChI |
InChI=1S/C19H18N2O/c1-2-22-18-14-21(16-11-7-4-8-12-16)19(17(18)13-20)15-9-5-3-6-10-15/h3-12,19H,2,14H2,1H3 |
InChI Key |
GVTMIDNWHALERV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(N(C1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















